3-Mercaptooctyl-acetate-d5

Analytical Chemistry Mass Spectrometry Isotope Dilution

3-Mercaptooctyl-acetate-d5 is a stable isotope-labeled analog of 3-mercaptooctyl acetate, a mercaptoalkyl carboxylate compound with reported occurrence in food aroma matrices. As a deuterated internal standard (d5), it is characterized by the replacement of five hydrogen atoms with deuterium, yielding a molecular formula of C10H15D5O2S and a molecular weight of 209.36 g/mol.

Molecular Formula C10H20O2S
Molecular Weight 209.36 g/mol
Cat. No. B12372379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptooctyl-acetate-d5
Molecular FormulaC10H20O2S
Molecular Weight209.36 g/mol
Structural Identifiers
SMILESCCCCCC(CCOC(=O)C)S
InChIInChI=1S/C10H20O2S/c1-3-4-5-6-10(13)7-8-12-9(2)11/h10,13H,3-8H2,1-2H3/i1D3,3D2
InChIKeyWMRTWAVKXSNZCF-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-Mercaptooctyl-acetate-d5: A Deuterated Internal Standard for Analytical Quantification


3-Mercaptooctyl-acetate-d5 is a stable isotope-labeled analog of 3-mercaptooctyl acetate, a mercaptoalkyl carboxylate compound with reported occurrence in food aroma matrices [1]. As a deuterated internal standard (d5), it is characterized by the replacement of five hydrogen atoms with deuterium, yielding a molecular formula of C10H15D5O2S and a molecular weight of 209.36 g/mol . This isotopic labeling allows for its differentiation from the unlabeled native compound (C10H20O2S, 204.33 g/mol) in mass spectrometry workflows [2].

Why Unlabeled 3-Mercaptooctyl Acetate Cannot Substitute for Its Deuterated Form in Quantitative MS


For applications requiring precise and accurate quantification via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), the unlabeled compound cannot substitute for 3-Mercaptooctyl-acetate-d5. The deuterated analog serves as an internal standard, co-eluting with the analyte but distinguishable by its +5 Da mass shift, which is essential for correcting matrix effects and instrument variability. The use of a non-isotopic or different analog introduces retention time mismatches and differential ionization behavior, thereby compromising the quantitative reliability mandated in regulated bioanalysis or metabolomics studies [1].

Quantitative Differentiation of 3-Mercaptooctyl-acetate-d5 vs. Unlabeled Form for Analytical Method Development


Molecular Weight and Mass Shift for MS Discrimination

As a stable isotope-labeled internal standard, 3-Mercaptooctyl-acetate-d5 exhibits a +5.03 Da increase in molecular weight relative to the native, unlabeled 3-mercaptooctyl acetate, a mass difference that is critical for baseline separation in mass spectrometry. This shift is a direct result of the substitution of five hydrogen atoms with deuterium atoms (C10H15D5O2S vs. C10H20O2S). The high purity of the labeled compound (≥95% to ≥98%) minimizes interference from the unlabeled form in analytical assays [1].

Analytical Chemistry Mass Spectrometry Isotope Dilution

Deuterium Incorporation and Purity Profile for Internal Standard Suitability

The quantitative integrity of an internal standard is directly tied to its isotopic purity. 3-Mercaptooctyl-acetate-d5 is supplied with a specified purity of ≥95% to ≥98%, as determined by HPLC or GC . This high purity ensures that the contribution of the internal standard to the unlabeled analyte channel is minimal, which is a key performance parameter for method validation. In contrast, the unlabeled compound, while available as an analytical standard with similar high purity, lacks the essential mass shift required for isotopic dilution MS quantification [1].

Stable Isotope Labeling Quality Control Bioanalysis

Potential Altered Pharmacokinetic Profile Due to Deuterium Kinetic Isotope Effect

While no specific in vivo data exists for 3-mercaptooctyl-acetate-d5, the broader class of deuterated compounds is known to exhibit altered pharmacokinetic (PK) profiles due to the kinetic isotope effect. Deuterium substitution can slow down metabolic pathways involving C-H bond cleavage, potentially leading to increased half-life or altered metabolite profiles compared to the non-deuterated counterpart [1]. This effect is a key differentiator from the unlabeled compound in drug development, where deuteration is explored to improve a drug's PK properties.

Drug Metabolism Pharmacokinetics Deuterium Isotope Effect

Primary Application Scenarios for 3-Mercaptooctyl-acetate-d5 Based on Its Deuterated Nature


Quantification of 3-Mercaptooctyl Acetate in Complex Biological Matrices via LC-MS/MS

The primary application of 3-Mercaptooctyl-acetate-d5 is as a stable isotope-labeled internal standard for the accurate quantification of 3-mercaptooctyl acetate in complex biological matrices such as plasma, urine, or tissue homogenates. By adding a known amount of the deuterated standard to samples prior to extraction, researchers can correct for analyte loss during sample preparation and ion suppression/enhancement effects during LC-MS/MS analysis. This ensures the generation of reliable, quantitative data for pharmacokinetic, toxicokinetic, or metabolism studies .

Tracking the Parent Compound in In Vitro and In Vivo Metabolism Studies

In drug metabolism and disposition studies, 3-Mercaptooctyl-acetate-d5 can serve as a metabolic tracer. Its unique mass allows it to be distinguished from potential metabolites formed from the unlabeled parent drug. This application is crucial for elucidating metabolic pathways, identifying major and minor metabolites, and understanding the clearance mechanisms of the parent compound. The deuterium label remains intact through most Phase I and Phase II metabolic reactions that do not involve C-D bond cleavage, providing a robust means to trace the fate of the molecule [1].

Investigating the Potential Kinetic Isotope Effect on Metabolic Stability

Researchers interested in medicinal chemistry and drug optimization can use 3-Mercaptooctyl-acetate-d5 to investigate the potential impact of deuteration on the metabolic stability of 3-mercaptooctyl acetate. By comparing the in vitro or in vivo half-life of the deuterated compound with that of the unlabeled form in relevant biological systems (e.g., liver microsomes, hepatocytes), scientists can directly assess whether deuterium substitution at specific sites slows down oxidative metabolism, a key strategy for improving a drug's pharmacokinetic profile and potentially reducing its dosing frequency [1].

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